Methyl 4-chloro-3-(trifluoromethoxy)benzoate
Description
Properties
IUPAC Name |
methyl 4-chloro-3-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c1-15-8(14)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNFDGSBIBVOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261444-00-1 | |
| Record name | Methyl 4-chloro-3-(trifluoromethoxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-(trifluoromethoxy)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 4-chloro-3-(trifluoromethoxy)benzyl alcohol.
Hydrolysis: 4-chloro-3-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
Methyl 4-chloro-3-(trifluoromethoxy)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical properties.
Material Science: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-(trifluoromethoxy)benzoate is primarily based on its ability to undergo various chemical transformations. The trifluoromethoxy group imparts unique electronic properties, making the compound a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 4-chloro-3-(trifluoromethoxy)benzoate with structurally related benzoate derivatives:
Structural and Functional Differences
Substituent Effects :
- The chloro group in this compound increases electrophilicity at C4, enabling nucleophilic aromatic substitution reactions, unlike Methyl 3-(trifluoromethoxy)benzoate, which lacks this reactivity .
- Replacing -OCF₃ with -CF₃ (as in Methyl 4-chloro-3-(trifluoromethyl)benzoate) reduces polarity, lowering boiling points (246.3°C vs. ~260°C estimated for the target compound) .
Synthetic Accessibility: The trifluoromethoxy group is challenging to introduce. The target compound’s synthesis via Togni reagent II avoids toxic reagents, unlike older methods requiring silver trifluoromethoxide . In contrast, Methyl 4-amino-3-(trifluoromethoxy)benzoate is synthesized via hydrolysis of ester precursors, which limits scalability .
Biological Relevance: The -OCF₃ group in this compound enhances blood-brain barrier penetration compared to non-fluorinated analogs . Conversely, Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate lacks fluorination, reducing its utility in CNS-targeted drugs .
Physicochemical Properties
- Lipophilicity : The target compound’s Cl and -OCF₃ groups increase logP (~2.8 estimated) compared to Methyl 3-(trifluoromethoxy)benzoate (logP ~2.2) .
- Stability: The chloro substituent enhances hydrolytic stability relative to amino analogs (e.g., Methyl 4-amino-3-(trifluoromethoxy)benzoate), which are prone to oxidation .
Biological Activity
Methyl 4-chloro-3-(trifluoromethoxy)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its antifungal and anticancer activities.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a benzoate structure with a methyl ester attached to a benzene ring, which includes a chlorine atom and a trifluoromethyl group at the para and meta positions, respectively. This unique combination of halogen substituents significantly influences its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-3-(trifluoromethoxy)benzoic acid with methanol in the presence of an acid catalyst. This process yields the methyl ester, which can be further characterized using various analytical techniques such as NMR and mass spectrometry.
Antifungal Activity
Research has indicated that compounds related to this compound exhibit varying degrees of antifungal activity. For example, studies on salicylanilide esters containing the trifluoromethyl group have shown promising results against several fungal strains. The minimum inhibitory concentrations (MICs) for these compounds were determined, revealing that some derivatives exhibited significant antifungal properties, particularly against Candida species and filamentous fungi .
Table 1: Antifungal Activity of Related Compounds
| Compound Name | MIC (µmol/L) | Fungal Strains Tested |
|---|---|---|
| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | 0.49 | Candida albicans, Candida tropicalis |
| 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl) benzoate | Not specified | Various filamentous fungi |
The above table summarizes selected compounds with notable antifungal activity, indicating that structural modifications can enhance efficacy against specific fungal targets.
Anticancer Activity
This compound is also positioned as a potential precursor in the synthesis of anticancer agents. It serves as an important intermediate for synthesizing drugs like sorafenib, which is known for its role as a multi-kinase inhibitor targeting various pathways involved in tumor growth and angiogenesis . Sorafenib's mechanism includes inhibition of serine/threonine kinases and receptor tyrosine kinases, which are critical in cancer cell proliferation.
Case Study: Sorafenib Synthesis
The synthesis pathway for sorafenib from this compound involves multiple steps, including the formation of isocyanates and subsequent reactions leading to the final drug product. This highlights the compound's significance in pharmaceutical development.
Toxicity and Safety Profile
While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. Preliminary studies indicate that compounds with similar structures can exhibit varying degrees of toxicity depending on their specific substituents and molecular configurations. For instance, certain derivatives have shown mild toxicity in zebrafish embryo assays, suggesting the need for further evaluation in mammalian models .
Q & A
Q. What are the optimized synthetic routes for Methyl 4-chloro-3-(trifluoromethoxy)benzoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves esterification of 4-chloro-3-(trifluoromethoxy)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic acyl substitution using methyl chloride and a pre-formed benzoyl chloride derivative (e.g., 4-chloro-3-(trifluoromethoxy)benzoyl chloride) can be employed. Reaction optimization should focus on:
- Temperature: Elevated temperatures (70–90°C) improve esterification rates but may degrade sensitive trifluoromethoxy groups.
- Catalyst: Lewis acids like BF₃·Et₂O enhance electrophilicity of the carbonyl carbon .
- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) ensures high purity (>95%) .
Q. What are the best practices for structural characterization of this compound?
Methodological Answer: Combine multiple spectroscopic and analytical techniques:
- NMR: ¹H and ¹³C NMR confirm substituent positions. The trifluoromethoxy group (-OCF₃) shows distinct ¹⁹F NMR signals at δ -55 to -58 ppm .
- IR Spectroscopy: Stretching frequencies for ester carbonyl (C=O, ~1720 cm⁻¹) and aryl-Cl (~750 cm⁻¹) validate functional groups .
- Mass Spectrometry (EI-MS): Molecular ion [M]⁺ at m/z 254 (C₉H₆ClF₃O₃) and fragmentation patterns confirm the structure .
Q. How does the compound’s reactivity vary under different solvent systems or pH conditions?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in nucleophilic substitution reactions, while non-polar solvents (toluene) favor ester stability .
- pH Sensitivity: The ester group hydrolyzes under strong acidic (HCl/MeOH reflux) or basic (NaOH/water) conditions to yield 4-chloro-3-(trifluoromethoxy)benzoic acid. Kinetic studies show pseudo-first-order hydrolysis rates at pH > 10 .
Advanced Research Questions
Q. How can regioselective functionalization of the benzene ring be achieved?
Methodological Answer: The electron-withdrawing -Cl and -OCF₃ groups direct electrophilic substitution to the meta and para positions. Strategies include:
Q. How should researchers resolve contradictions in spectral data for derivatives?
Methodological Answer: Discrepancies in NMR or MS data often arise from:
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
Q. How can low yields in palladium-catalyzed cross-coupling reactions be improved?
Methodological Answer: Optimize:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
